N-(4-bromophenyl)-2-{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide
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Overview
Description
N-(4-BROMOPHENYL)-2-{1-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETAMIDE is a complex organic compound that features a bromophenyl group, an indole moiety, and an imidazolidinyl acetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-2-{1-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the condensation of 1H-indole-3-carbaldehyde with an appropriate amine to form the indole moiety . The bromophenyl group is introduced via a halogenation reaction, often using bromine or a brominating agent under controlled conditions . The final step involves the formation of the imidazolidinyl acetamide structure through a cyclization reaction, which can be facilitated by using a suitable catalyst and reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOPHENYL)-2-{1-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-BROMOPHENYL)-2-{1-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-2-{1-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity for certain targets. Overall, the compound’s effects are mediated through a combination of receptor binding, enzyme inhibition, and modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-BROMOPHENYL)-2-{1-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETAMIDE
- **N-(4-CHLOROPHENYL)-2-{1-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETAMIDE
- **N-(4-FLUOROPHENYL)-2-{1-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETAMIDE
Uniqueness
N-(4-BROMOPHENYL)-2-{1-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETAMIDE is unique due to the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and fluoro-substituted analogs. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, potentially leading to different pharmacological profiles.
Properties
Molecular Formula |
C21H19BrN4O3 |
---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C21H19BrN4O3/c22-14-5-7-15(8-6-14)24-19(27)11-18-20(28)26(21(29)25-18)10-9-13-12-23-17-4-2-1-3-16(13)17/h1-8,12,18,23H,9-11H2,(H,24,27)(H,25,29) |
InChI Key |
GZQWGLZRLSJDLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C(NC3=O)CC(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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